molecular formula C16H14ClN5O3 B3052653 Ethyl 4-[[2-(6-chloropurin-9-yl)acetyl]amino]benzoate CAS No. 4323-05-1

Ethyl 4-[[2-(6-chloropurin-9-yl)acetyl]amino]benzoate

Cat. No. B3052653
CAS RN: 4323-05-1
M. Wt: 359.77 g/mol
InChI Key: AKLIFWFHHHNJCR-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(6-chloropurin-9-yl)acetyl]amino]benzoate is a chemical compound with the molecular formula C16H14ClN5O3 . It is also known as Benzoic acid, 4-[[2-(6-chloro-9H-purin-9-yl)acetyl]amino]-, ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 4-[[2-(6-chloropurin-9-yl)acetyl]amino]benzoate is based on its molecular formula, C16H14ClN5O3 . This suggests that the compound contains 16 carbon atoms, 14 hydrogen atoms, one chlorine atom, five nitrogen atoms, and three oxygen atoms . The exact arrangement of these atoms in the molecule would be determined by the specific bonds and functional groups present.


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-[[2-(6-chloropurin-9-yl)acetyl]amino]benzoate is 359.77 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Safety and Hazards

The safety data sheet (SDS) for Ethyl 4-[[2-(6-chloropurin-9-yl)acetyl]amino]benzoate can be viewed and downloaded for free at Echemi.com . The SDS would provide detailed information about the hazards associated with this compound, as well as appropriate handling and storage procedures.

properties

IUPAC Name

ethyl 4-[[2-(6-chloropurin-9-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O3/c1-2-25-16(24)10-3-5-11(6-4-10)21-12(23)7-22-9-20-13-14(17)18-8-19-15(13)22/h3-6,8-9H,2,7H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLIFWFHHHNJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292025
Record name Ethyl 4-[2-(6-chloro-9H-purin-9-yl)acetamido]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4323-05-1
Record name NSC79675
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-[2-(6-chloro-9H-purin-9-yl)acetamido]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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